Diethyl (1,1-dichloro-2-oxoethyl)phosphonate
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Overview
Description
(Diethoxyphosphinyl)dichloroacetaldehyde is a chemical compound characterized by the presence of both diethoxyphosphinyl and dichloroacetaldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the presence of a chlorinating agent such as chlorine or hypochlorous acid, and the process is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of (Diethoxyphosphinyl)dichloroacetaldehyde may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(Diethoxyphosphinyl)dichloroacetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed .
Scientific Research Applications
(Diethoxyphosphinyl)dichloroacetaldehyde has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.
Biology: The compound may be utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug synthesis or as an active ingredient in therapeutic formulations.
Mechanism of Action
The mechanism by which (Diethoxyphosphinyl)dichloroacetaldehyde exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Diethylphosphonoacetic acid: Similar in structure but lacks the dichloroacetaldehyde group.
Dichloroacetaldehyde: Contains the dichloroacetaldehyde group but lacks the diethoxyphosphinyl group.
Uniqueness
(Diethoxyphosphinyl)dichloroacetaldehyde is unique due to the combination of diethoxyphosphinyl and dichloroacetaldehyde groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various synthetic and industrial applications .
Properties
CAS No. |
84336-27-6 |
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Molecular Formula |
C6H11Cl2O4P |
Molecular Weight |
249.03 g/mol |
IUPAC Name |
2,2-dichloro-2-diethoxyphosphorylacetaldehyde |
InChI |
InChI=1S/C6H11Cl2O4P/c1-3-11-13(10,12-4-2)6(7,8)5-9/h5H,3-4H2,1-2H3 |
InChI Key |
OPCMCVUMSDVWPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C=O)(Cl)Cl)OCC |
Origin of Product |
United States |
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